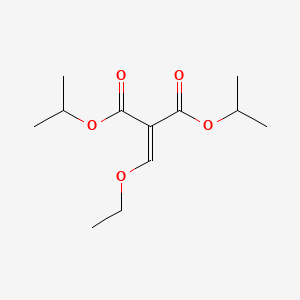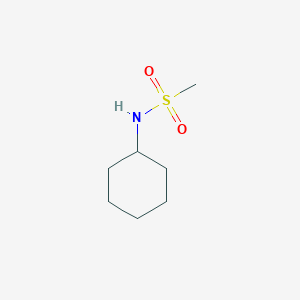![molecular formula C19H11N B14000924 Phenaleno[1,9-fg]quinoline CAS No. 189-89-9](/img/structure/B14000924.png)
Phenaleno[1,9-fg]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenaleno[1,9-fg]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused ring system that includes a phenalene and a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenaleno[1,9-fg]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-naphthol with suitable reagents can lead to the formation of the phenalene core, which is then fused with a quinoline moiety through further cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the synthesis. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more sustainable and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Phenaleno[1,9-fg]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation can reduce the compound under specific conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used.
Reduction: Catalytic hydrogenation typically involves hydrogen gas and a metal catalyst such as palladium.
Substitution: Reagents like alkyl halides and aryl thiols are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups into the this compound structure .
Applications De Recherche Scientifique
Phenaleno[1,9-fg]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties
Mécanisme D'action
The mechanism by which phenaleno[1,9-fg]quinoline exerts its effects involves interactions with various molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism can vary depending on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Phenaleno[1,9-fg]quinoline can be compared with other similar compounds such as:
Quinoline: A simpler structure with a single nitrogen-containing ring.
Phenanthroline: Another fused ring system with different electronic properties.
Acridine: Known for its use in dyes and as a DNA intercalator.
Uniqueness
This compound’s uniqueness lies in its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Propriétés
Numéro CAS |
189-89-9 |
|---|---|
Formule moléculaire |
C19H11N |
Poids moléculaire |
253.3 g/mol |
Nom IUPAC |
pyreno[2,1-b]pyridine |
InChI |
InChI=1S/C19H11N/c1-3-12-6-7-14-11-17-15(5-2-10-20-17)16-9-8-13(4-1)18(12)19(14)16/h1-11H |
Clé InChI |
VYJCOVWIXYZRQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=N5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


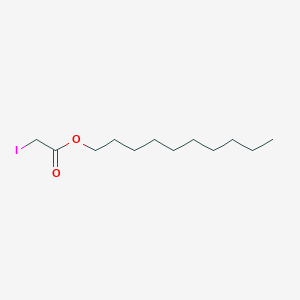
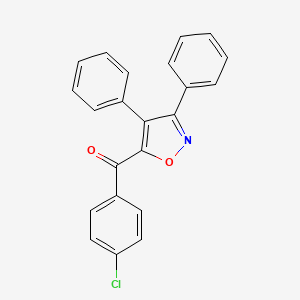
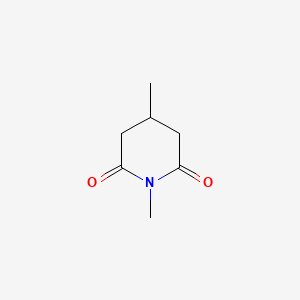
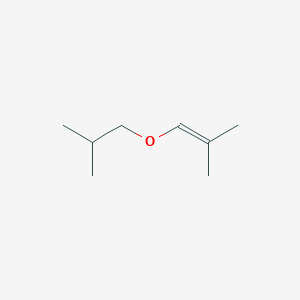
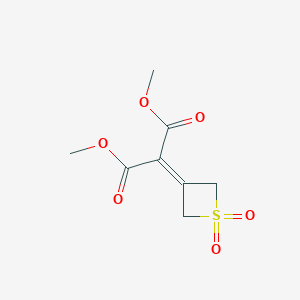

![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)

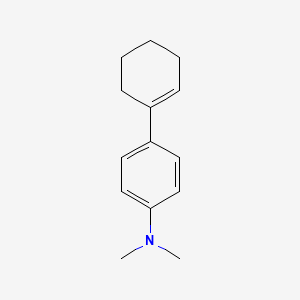
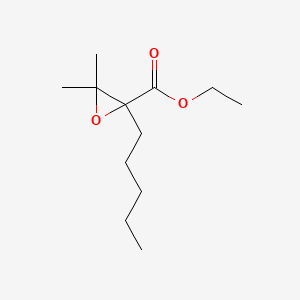
![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
